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molecular formula C10H11N3O B8491304 3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol

3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol

Cat. No. B8491304
M. Wt: 189.21 g/mol
InChI Key: VUGSBAZHISXLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359354B2

Procedure details

The title compound was prepared starting from 5-methyl-2H-amino pyrazol (500 mg, 5.1 mmol) and 3-iodo-phenol (1.25 g, 5.7 mmol) by using an analogous procedure to that described for Intermediate A step b. LCMS (Method 3): Rt 0.99 min, m/z=190 [MH+].
[Compound]
Name
5-methyl-2H-amino pyrazol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C[C@H]1CCC[C@@H](C)N1C1N2C=C(O[C@H]3C4C(=CC=CC=4)[C@@H](NC(=O)[NH:39][C:40]4[N:44](C5C=NN(CCOS(C)(=O)=O)C=5)[N:43]=[C:42]([CH:57](C)C)[CH:41]=4)CC3)C=CC2=NN=1>>[NH2:39][C:40]1[N:44]([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)[N:43]=[C:42]([CH3:57])[CH:41]=1

Inputs

Step One
Name
5-methyl-2H-amino pyrazol
Quantity
500 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
IC=1C=C(C=CC1)O
Step Three
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1N([C@@H](CCC1)C)C1=NN=C2N1C=C(C=C2)O[C@@H]2CC[C@@H](C1=CC=CC=C21)NC(NC2=CC(=NN2C=2C=NN(C2)CCOS(=O)(=O)C)C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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